molecular formula C7H3ClF4O B13231890 3-(Chloromethoxy)-1,2,4,5-tetrafluorobenzene

3-(Chloromethoxy)-1,2,4,5-tetrafluorobenzene

Cat. No.: B13231890
M. Wt: 214.54 g/mol
InChI Key: FIZNVJQJLYNWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethoxy)-1,2,4,5-tetrafluorobenzene is an organic compound characterized by a benzene ring substituted with four fluorine atoms and a chloromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethoxy)-1,2,4,5-tetrafluorobenzene typically involves the chloromethylation of 1,2,4,5-tetrafluorobenzene. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethoxy)-1,2,4,5-tetrafluorobenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxymethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxymethyl derivatives.

Scientific Research Applications

3-(Chloromethoxy)-1,2,4,5-tetrafluorobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.

    Medicinal Chemistry: Investigated for potential use in the development of pharmaceuticals due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 3-(Chloromethoxy)-1,2,4,5-tetrafluorobenzene involves its interaction with nucleophilic sites in biological molecules. The chloromethoxy group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with amino acids in proteins or nucleotides in DNA. This can result in the modulation of biological pathways and the inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxymethoxy)-1,2,4,5-tetrafluorobenzene: Similar structure but with a methoxymethoxy group instead of a chloromethoxy group.

    3-(Bromomethoxy)-1,2,4,5-tetrafluorobenzene: Similar structure but with a bromomethoxy group instead of a chloromethoxy group.

    3-(Fluoromethoxy)-1,2,4,5-tetrafluorobenzene: Similar structure but with a fluoromethoxy group instead of a chloromethoxy group.

Uniqueness

3-(Chloromethoxy)-1,2,4,5-tetrafluorobenzene is unique due to the presence of the chloromethoxy group, which imparts distinct reactivity compared to other halomethoxy derivatives. The combination of four fluorine atoms on the benzene ring further enhances its chemical stability and resistance to degradation.

Properties

Molecular Formula

C7H3ClF4O

Molecular Weight

214.54 g/mol

IUPAC Name

3-(chloromethoxy)-1,2,4,5-tetrafluorobenzene

InChI

InChI=1S/C7H3ClF4O/c8-2-13-7-5(11)3(9)1-4(10)6(7)12/h1H,2H2

InChI Key

FIZNVJQJLYNWCE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OCCl)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.